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Compound of Interest

Compound Name: C15H13FN4O3

Cat. No.: B15172794 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide outlines a comprehensive and systematic workflow for the

structural elucidation of a novel organic compound with the molecular formula C15H13FN4O3.

Introduction
The determination of the precise chemical structure of a novel molecular entity is a cornerstone

of chemical research and drug discovery. The molecular formula C15H13FN4O3 suggests a

complex aromatic system with multiple nitrogen and oxygen heteroatoms, as well as a fluorine

substituent. The degree of unsaturation for this formula is calculated to be 11, indicating the

presence of several rings and/or multiple bonds. This guide will detail the multi-technique

analytical approach required to unambiguously determine the constitution and connectivity of

such a compound.

The Structural Elucidation Workflow
The overall strategy for elucidating the structure of a new chemical entity follows a logical

progression from establishing the molecular formula to piecing together the molecular

framework and finally confirming the proposed structure.
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Caption: A typical workflow for the structural elucidation of a novel organic compound.
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Experimental Protocols & Data Presentation
This section details the key analytical techniques and presents hypothetical, yet plausible, data

for a compound with the formula C15H13FN4O3.

Elemental Analysis
Protocol: Combustion analysis is performed on a calibrated elemental analyzer. A precisely

weighed sample of the purified compound is combusted in a furnace with excess oxygen. The

resulting gases (CO2, H2O, N2) are separated and quantified by thermal conductivity

detection. Fluorine content can be determined by ion chromatography after combustion and

absorption.

Hypothetical Data:

Element Theoretical % Experimental %

Carbon (C) 57.51 57.48

Hydrogen (H) 4.18 4.21

Fluorine (F) 6.06 6.02

Nitrogen (N) 17.88 17.91

Oxygen (O) 14.37 14.38

High-Resolution Mass Spectrometry (HRMS)
Protocol: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-

flight (TOF) or Orbitrap instrument, typically via electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI). The instrument is calibrated to provide highly accurate

mass-to-charge ratio (m/z) measurements.

Hypothetical Data:
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Parameter Value

Ionization Mode ESI+

Calculated m/z for [M+H]+ 315.1099

Observed m/z for [M+H]+ 315.1095

This high-resolution data confirms the molecular formula C15H13FN4O3.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped

with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range

of 4000-400 cm-1.

Hypothetical Data:

Wavenumber (cm-1) Intensity Assignment

3350 Medium, Sharp N-H Stretch (Amine or Amide)

3050 Weak Aromatic C-H Stretch

1680 Strong C=O Stretch (Amide)

1610 Strong C=C Stretch (Aromatic)

1550 Strong N-H Bend / C=N Stretch

1250 Strong C-F Stretch

1200 Medium C-O Stretch

The FTIR spectrum suggests the presence of an amide, an aromatic system, and a carbon-

fluorine bond.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: All NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d6 as the

solvent. 1H and 13C chemical shifts are referenced to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

10.20 s 1H - Amide N-H

8.50 d 1H 2.5 Aromatic H

8.10 dd 1H 8.0, 2.5 Aromatic H

7.80 d 1H 8.0 Aromatic H

7.50 t 1H 7.5 Aromatic H

7.30 d 2H 8.5 Aromatic H

7.15 t 2H 8.5
Aromatic H

(coupled to F)

4.10 s 3H - -OCH3
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Chemical Shift (ppm) Assignment

165.0 C=O (Amide)

162.5 (d, J=245 Hz) C-F

158.0 Aromatic C

145.0 Aromatic C

135.0 Aromatic C

130.0 (d, J=8 Hz) Aromatic C

128.0 Aromatic C

125.0 Aromatic C

122.0 Aromatic C

120.0 Aromatic C

118.0 Aromatic C

115.5 (d, J=22 Hz) Aromatic C

55.0 -OCH3

A suite of 2D NMR experiments (COSY, HSQC, HMBC) would be required to establish the final

connectivity. The following diagram illustrates the logical flow of interpreting this data.
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Caption: Workflow for assembling a structure from 1D and 2D NMR data.

Structure Proposal and Verification
Based on the hypothetical data, a plausible structure for C15H13FN4O3 is proposed. The

combined data from HRMS, FTIR, and NMR are used to build the final structure. For example,

the HMBC correlations would be critical in connecting the fluorophenyl ring, the other aromatic

system, and the methoxy group through the amide and other heteroatoms. The final proposed

structure must be consistent with all observed spectroscopic data. Further confirmation could

be achieved through X-ray crystallography if a suitable crystal can be obtained.

Conclusion
The structural elucidation of a novel compound such as C15H13FN4O3 is a systematic

process that relies on the integration of data from multiple analytical techniques.[6][7] By

following a logical workflow encompassing elemental analysis, mass spectrometry, and various
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NMR techniques, a definitive structure can be proposed and verified. This guide provides a

framework for researchers to approach such challenges in a methodical and efficient manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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